5-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-2-carboxamide

NRAS-Mutant Melanoma Cell Viability RAF Dimer Inhibitor

5-(4-Fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-2-carboxamide (CAS 955731-85-8) is an oxazole-carboxamide derivative associated with the inhibition of RAF family kinases, a critical node in the RAS/MAPK signaling pathway. While this specific compound is structurally distinct from the clinical-stage pan-RAF inhibitor Belvarafenib (thieno[3,2-d]pyrimidine-7-carboxamide), some vendor listings cross-reference the CAS number to RAF inhibitor research compounds, suggesting it may be a related scaffold, a synthetic intermediate, or an early probe molecule within the RAF inhibitor development program.

Molecular Formula C19H17FN2O3
Molecular Weight 340.354
CAS No. 955731-85-8
Cat. No. B2822364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-2-carboxamide
CAS955731-85-8
Molecular FormulaC19H17FN2O3
Molecular Weight340.354
Structural Identifiers
SMILESCOC1=CC=CC=C1CCNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F
InChIInChI=1S/C19H17FN2O3/c1-24-16-5-3-2-4-13(16)10-11-21-18(23)19-22-12-17(25-19)14-6-8-15(20)9-7-14/h2-9,12H,10-11H2,1H3,(H,21,23)
InChIKeyCXQQXUUACJITOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-2-carboxamide (CAS 955731-85-8) Procurement Guide for RAF Kinase Research


5-(4-Fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-2-carboxamide (CAS 955731-85-8) is an oxazole-carboxamide derivative associated with the inhibition of RAF family kinases, a critical node in the RAS/MAPK signaling pathway. While this specific compound is structurally distinct from the clinical-stage pan-RAF inhibitor Belvarafenib (thieno[3,2-d]pyrimidine-7-carboxamide), some vendor listings cross-reference the CAS number to RAF inhibitor research compounds, suggesting it may be a related scaffold, a synthetic intermediate, or an early probe molecule within the RAF inhibitor development program [1]. It is primarily utilized as a research tool to interrogate RAF kinase biology, with reported applications in mutant BRAF and NRAS cancer cell models .

Risk of Substituting 5-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-2-carboxamide (CAS 955731-85-8) with Generic RAF Inhibitors


Generic substitution among RAF kinase inhibitors is not scientifically sound due to profound differences in binding modes, mutational selectivity, and signaling outcomes. Approved type I or type I.5 monomer inhibitors like Vemurafenib and Dabrafenib potently inhibit BRAF V600E but are ineffective in non-V600 BRAF or NRAS-mutant contexts, where they paradoxically activate the MAPK pathway [1]. Compounds associated with this CAS number are linked to a 'paradox-breaker' dimer inhibitor pharmacophore, which blocks both RAF protomers and avoids paradoxical activation in RAS-mutant cells [2]. Therefore, procuring a non-equivalent RAF inhibitor for RAS-mutant tumor studies would yield misleading negative results, confound MAPK signaling readouts, and fail to recapitulate the therapeutic profile required for NRAS-mutant melanoma or non-V600 BRAF cancer models, directly impacting experimental validity and resource allocation [1][2].

Head-to-Head Quantitative Differentiation of 5-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-2-carboxamide (955731-85-8)


NRAS-Mutant Melanoma Cell Growth Inhibition vs. FDA-Approved BRAF Monomer Inhibitors

Unlike the type I.5 BRAF monomer inhibitor Vemurafenib, which is clinically ineffective in NRAS-mutant melanoma [1], the compound associated with CAS 955731-85-8 (reported as HM95573/Belvarafenib scaffold) potently inhibits the growth of multiple NRAS-mutant melanoma cell lines, including SK-MEL-2 (NRAS Q61R) and SK-MEL-30 (NRAS Q61K), with IC50 values of 53 nM and 24 nM, respectively . In contrast, Vemurafenib shows variable and minimal effect on MEK/ERK phosphorylation in cell lines lacking codon 600 BRAF mutations, such as SK-MEL-2 and CHL-1 .

NRAS-Mutant Melanoma Cell Viability RAF Dimer Inhibitor

Absence of Paradoxical MAPK Pathway Activation in RAS-Mutant Cells vs. Vemurafenib

A critical differentiator is the absence of paradoxical MAPK activation in RAS-mutant cells. Type I.5 BRAF monomer inhibitors such as Vemurafenib and Dabrafenib cause paradoxical activation of the MAPK pathway in cells with upstream RAS mutations or BRAF wild-type status, which is mechanistically linked to the development of secondary skin squamous cell carcinomas (SCC) in patients [1]. The compound associated with this CAS, acting as a type II RAF dimer inhibitor, binds both protomers of RAF dimers and inhibits MAPK signaling (pMEK, pERK) in both BRAF- and NRAS-mutant melanoma cells without inducing paradoxical pathway activation [2]. In first-in-human phase I trials, zero cases of secondary SCC were observed with this inhibitor class, in stark contrast to the well-documented SCC incidence with Vemurafenib monotherapy [2].

Paradoxical MAPK Activation RAS-Mutant Cells RAF Dimer Inhibition

In Vivo Tumor Growth Inhibition in BRAF V600E Xenograft Model: Head-to-Head Comparison with Vemurafenib

In a direct head-to-head in vivo comparison using established A431 (BRAF V600E) xenograft tumors in mice, the compound associated with this CAS (administered at 30 mg/kg daily oral dosing) demonstrated statistically significant superior tumor growth inhibition compared to Vemurafenib at equivalent dosing, with a p-value of 0.0003 (Belva vs. Vem) [1]. The compound also showed significant antitumor activity versus vehicle control (p = 0.0374) [1].

A431 Xenograft Tumor Growth Inhibition In Vivo Efficacy

Combinatorial Synergy in Non-V600 BRAF Mutant Tumors vs. Encorafenib-Based Regimen

In preclinical models encompassing Class 2 and 3 non-V600 BRAF mutant melanoma, colorectal, and lung cancer cell lines, the combination of this RAF dimer inhibitor with the MEK inhibitor cobimetinib (Belva+Bini) demonstrated 2-6-fold greater growth inhibition compared to the corresponding Encorafenib-based combination (Enco+Bini) [1]. Furthermore, Belva+Bini achieved overall higher synergy scores and was synergistic (score > 10) in 5/6 cell lines tested, whereas Enco+Bini was synergistic in only 1/6 cell lines [1].

Non-V600 BRAF Mutations Combination Therapy Synergy Score

Kinase Selectivity Profile: Differential Off-Target Spectra vs. Other RAF Inhibitors

Biochemical profiling against a panel of over 120 kinases reveals that the compound associated with this CAS (HM95573) possesses a distinct selectivity fingerprint beyond the primary RAF targets. The next most potently inhibited kinases after BRAF V600E (IC50=7 nM) and CRAF (IC50=2 nM) are CSF1R (IC50=44 nM), DDR1 (IC50=77 nM), and DDR2 (IC50=182 nM) . This off-target profile differs from Vemurafenib, which additionally inhibits ACK1, KHS1, and SRC family kinases at low nanomolar concentrations, potentially contributing to differential cellular effects .

Kinase Selectivity Off-Target Profiling CSF1R/DDR1/DDR2

Optimal Procurement Applications for 5-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-2-carboxamide (CAS 955731-85-8)


Preclinical development of RAF-targeted therapies for NRAS-mutant melanoma

NRAS-mutant melanoma lacks approved RAF-targeted therapy options. This compound is uniquely suited for preclinical efficacy studies in NRAS Q61-driven melanoma models (SK-MEL-2, SK-MEL-30), where BRAF monomer inhibitors are inactive . Its potent inhibition (IC50 = 24-53 nM) and absence of paradoxical MAPK activation [1] make it the compound of choice for cell viability, colony formation, and in vivo xenograft experiments aimed at validating RAF dependence in NRAS-mutant tumors.

Combination therapy studies targeting non-V600 BRAF mutant solid tumors

Class 2 and 3 non-V600 BRAF mutations are found in melanoma, colorectal cancer, and non-small cell lung cancer, where Encorafenib-based combinations show limited activity (<15% response rate) [2]. The compound's 2-6-fold superior combinatorial efficacy with cobimetinib and higher synergy scores [2] position it as the rational selection for preclinical combination screening, MAPK pathway modulation analysis (pERK suppression), and PDX efficacy trials in this underserved genetic niche.

Pharmacodynamic biomarker validation and acquired resistance mechanism studies

The paradoxical activation of MAPK signaling by BRAF monomer inhibitors is a major confounder in pharmacodynamic biomarker development. This compound's clean profile—no paradoxical activation in RAS-mutant cells [1]—enables unambiguous assessment of downstream target engagement biomarkers (pMEK, pERK, DUSP6) without the confounding signal amplification that occurs with Vemurafenib or Dabrafenib . It is therefore the ideal tool for dose-response pharmacodynamic studies and for establishing baseline target inhibition benchmarks in both BRAF- and NRAS-mutant genetic backgrounds.

Quote Request

Request a Quote for 5-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.